6-(5-Methoxypyridin-3-yl)imidazo[1,2-b]pyridazin-2-amine

medicinal chemistry kinase inhibitor design physicochemical profiling

Researchers requiring ATP-competitive kinase inhibitor scaffolds often face limited access to building blocks that combine a privileged core with a crystallographically validated hinge-binding fragment. 6-(5-Methoxypyridin-3-yl)imidazo[1,2-b]pyridazin-2-amine (CAS 1244041-69-7) uniquely merges the imidazo[1,2-b]pyridazin-2-amine core-active against Haspin, PIM, DYRK/CLK, and p38 MAP kinases at 2-100 nM-with the 5-methoxypyridin-3-yl fragment confirmed by co-crystal structures (PDB 4PS3) to engage the kinase hinge. • Enables N-oxide and quaternary salt derivatization via the pyridine nitrogen, a vector absent in phenyl-based analogs (cf. PDB 6ANL). • Lead-like properties (MW 241.25, LogP 1.96, TPSA 78.33 Ų) provide ~50 Da headroom for property-preserving elaboration. • Suitable for kinome-wide selectivity profiling and parallel library synthesis.

Molecular Formula C12H11N5O
Molecular Weight 241.25 g/mol
Cat. No. B12630527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(5-Methoxypyridin-3-yl)imidazo[1,2-b]pyridazin-2-amine
Molecular FormulaC12H11N5O
Molecular Weight241.25 g/mol
Structural Identifiers
SMILESCOC1=CN=CC(=C1)C2=NN3C=C(N=C3C=C2)N
InChIInChI=1S/C12H11N5O/c1-18-9-4-8(5-14-6-9)10-2-3-12-15-11(13)7-17(12)16-10/h2-7H,13H2,1H3
InChIKeyPBYZNMODPVGVSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(5-Methoxypyridin-3-yl)imidazo[1,2-b]pyridazin-2-amine: Identity & Physicochemical Profile


6-(5-Methoxypyridin-3-yl)imidazo[1,2-b]pyridazin-2-amine (CAS 1244041-69-7, molecular formula C12H11N5O, molecular weight 241.25 g/mol) is a 3,6-disubstituted imidazo[1,2-b]pyridazine derivative bearing a 2-amino group and a 6-(5-methoxypyridin-3-yl) aryl substituent . It belongs to the broader imidazo[1,2-b]pyridazine class, which has been extensively validated as a privileged scaffold for ATP-competitive kinase inhibition across multiple targets including Haspin, PIM kinases, CLK/DYRK family members, p38 MAP kinase, and VEGFR-2 [1][2][3]. The compound exhibits a polar surface area (PSA) of 78.33 Ų and a calculated LogP of 1.96, positioning it within a favorable physicochemical space for lead-like properties .

6-(5-Methoxypyridin-3-yl)imidazo[1,2-b]pyridazin-2-amine: Differentiation from Structural Analogs


Within the imidazo[1,2-b]pyridazine family, even minor substituent changes at the 6-position produce profound shifts in kinase selectivity, binding mode, and physicochemical behavior. The target compound incorporates a 5-methoxypyridin-3-yl group at C6, which introduces a pyridine nitrogen capable of acting as an additional hydrogen bond acceptor (total HBA count = 5) and a site for N-oxide derivatization or salt formation . In contrast, the closest commercially available analog, 6-(3-methoxyphenyl)imidazo[1,2-b]pyridazin-2-amine (CAS 1191894-48-0), replaces the pyridine with a phenyl ring (HBA count = 4, PSA ≈ 64 Ų), eliminating both the heteroatom-mediated polarity and the synthetic handle for further elaboration . The SAR established for this scaffold demonstrates that the nature of the C6 aryl substituent is a primary determinant of kinase target engagement: in the p38 MAP kinase series, ortho-fluoro substitution on the C6-phenyl ring shifted IC50 from inactive to 27 nM, while in the DYRK/CLK series, 3,6-disubstitution patterns dictated selectivity among kinase family members [1][2]. Generic substitution of the target compound with an analog lacking the pyridine nitrogen therefore risks loss of target engagement, altered solubility, and forfeiture of a derivatization vector that is uniquely present in the 5-methoxypyridin-3-yl-bearing compound.

6-(5-Methoxypyridin-3-yl)imidazo[1,2-b]pyridazin-2-amine: Quantitative Differentiation Evidence


Enhanced H-Bond Acceptor Capacity Over Phenyl Analogs

The target compound contains a pyridine ring within its C6 substituent, providing five hydrogen bond acceptor (HBA) sites versus only four for the closest phenyl-based analog, 6-(3-methoxyphenyl)imidazo[1,2-b]pyridazin-2-amine (CAS 1191894-48-0). This difference arises from the pyridine nitrogen (position 3 of the pyridine ring), which serves as an additional HBA and contributes to a higher topological polar surface area (TPSA) of 78.33 Ų versus an estimated ~64 Ų for the phenyl analog . The pyridine nitrogen is further evidenced as a productive kinase hinge-binding motif in co-crystal structures of related 5-methoxypyridin-3-yl-containing inhibitors with PI3Kγ (PDB 4PS3), where the pyridine nitrogen engages the kinase hinge region via a conserved hydrogen bond [1].

medicinal chemistry kinase inhibitor design physicochemical profiling

Pyridine N-Oxide Derivatization Vector

The pyridine nitrogen at position 3 of the 5-methoxypyridin-3-yl substituent provides a unique synthetic handle for N-oxide formation and N-alkylation/quaternization reactions that are chemically inaccessible in the phenyl analog 6-(3-methoxyphenyl)imidazo[1,2-b]pyridazin-2-amine. In the imidazo[1,2-b]pyridazine-based p38 MAP kinase inhibitor series, the introduction of a pyridine N-oxide group was demonstrated to significantly enhance oral bioavailability and kinase selectivity while maintaining potency [1]. The N-oxide modification strategy is not available for the phenyl analog, restricting its lead optimization trajectory relative to the target compound.

synthetic chemistry lead optimization prodrug design

Class-Validated Kinase Inhibition of the Core Scaffold

The imidazo[1,2-b]pyridazin-2-amine scaffold has been validated across multiple kinase targets with nanomolar potency. The closest well-characterized analog within the class, CHR-6494 (3-(1H-Indazol-5-yl)-N-propylimidazo[1,2-b]pyridazin-6-amine), inhibits Haspin kinase with an IC50 of 2 nM and demonstrates moderate selectivity in a 27-kinase panel . The PIM kinase inhibitor K00135, another imidazo[1,2-b]pyridazine, exhibits low nanomolar PIM1 inhibition and suppresses leukemic cell growth at 1-10 µM [1]. In the DYRK/CLK series, 3,6-disubstituted imidazo[1,2-b]pyridazine compound 20a achieved IC50 values of 82 nM (CLK1), 44 nM (CLK4), 50 nM (DYRK1A), and 32 nM (PfCLK1) [2]. While the target compound itself lacks published kinase profiling data, its structural alignment with these validated inhibitors—particularly the 3,6-disubstitution pattern and the 2-amino group—supports its classification as a kinase-directed chemical probe within a well-precedented pharmacophore.

kinase inhibition anticancer drug discovery ATP-competitive inhibitors

5-Methoxypyridin-3-yl: A Recurrent Kinase Hinge-Binding Motif

The 5-methoxypyridin-3-yl fragment present in the target compound has been independently validated as a kinase hinge-binding motif in multiple structurally distinct inhibitor series. In PI3Kγ, a benzothiazole-based inhibitor incorporating this fragment demonstrated binding confirmed by X-ray crystallography (PDB 4PS3) [1]. In IRAK4, a quinazoline-based inhibitor containing the same 5-methoxypyridin-3-yl fragment showed an IC50 of 18 nM [2]. This recurrent appearance of the fragment across unrelated chemotypes and kinase targets establishes it as a privileged, transferable kinase recognition element. The target compound uniquely embeds this fragment within the imidazo[1,2-b]pyridazine scaffold, a combination not represented by any of the established kinase probes CHR-6494 or K00135, which employ different C6 substituents (indazolyl and unsubstituted, respectively) [3].

fragment-based drug discovery kinase hinge binder privileged scaffold

Lead-Like Physicochemical Profile for Optimization

The target compound's physicochemical parameters (MW = 241.25 Da, LogP = 1.96, TPSA = 78.33 Ų) fall within lead-like chemical space as defined by the commonly applied criteria of MW < 350 Da and LogP < 3 . In contrast, the class-representative Haspin inhibitor CHR-6494 exhibits a higher molecular weight of 292.34 Da and LogP of approximately 2.8 . The lower LogP of the target compound predicts improved aqueous solubility and reduced non-specific protein binding, both of which are advantageous during early-stage hit-to-lead optimization. The specific LogP of 1.96 also distinguishes it from the slightly more lipophilic 6-(3-methoxyphenyl) analog, for which the additional carbon atom in the phenyl ring versus pyridine contributes an estimated ΔLogP of +0.3 to +0.5 units based on fragment contribution methods .

drug-likeness physicochemical properties lead optimization

Limited Direct Biological Data for This Compound

A comprehensive search of PubMed, BindingDB, ChEMBL, PDB, and patent databases identified no published head-to-head kinase inhibition data, cellular potency values (IC50/EC50), selectivity profiles, or in vivo pharmacokinetic data for 6-(5-Methoxypyridin-3-yl)imidazo[1,2-b]pyridazin-2-amine as of April 2026. The evidence presented in this guide relies on physicochemical property comparisons, structural precedent from the broader imidazo[1,2-b]pyridazine class, and independent validation of the 5-methoxypyridin-3-yl fragment in other chemotypes. Direct comparative biological data against named analogs (e.g., CHR-6494, K00135, 6-(3-methoxyphenyl)imidazo[1,2-b]pyridazin-2-amine) measured under identical assay conditions are not available. Procurement decisions should therefore be supplemented with in-house biochemical profiling against the specific kinase target(s) of interest to establish the compound's quantitative potency and selectivity before committing to large-scale synthesis or advanced studies [1].

data transparency procurement risk assessment research compound evaluation

6-(5-Methoxypyridin-3-yl)imidazo[1,2-b]pyridazin-2-amine: Recommended Application Scenarios


Kinase Probe Development with Validated Hinge-Binding Fragment

The target compound is optimally deployed as a starting scaffold for developing ATP-competitive kinase inhibitors where the 5-methoxypyridin-3-yl fragment is desired as the hinge-binding element. Independent co-crystal structures (PDB 4PS3 for PI3Kγ) confirm that this fragment engages the kinase hinge via its pyridine nitrogen, while a quinazoline-based IRAK4 inhibitor employing the same fragment achieves an IC50 of 18 nM [1][2]. The target compound uniquely combines this validated fragment with the imidazo[1,2-b]pyridazine core, offering a distinct chemotype for exploring kinase targets where the fragment's hinge-binding geometry, confirmed crystallographically, may be productively exploited.

Lead Optimization with Pyridine N-Oxide Handle

For medicinal chemistry teams pursuing N-oxide or quaternary salt strategies to improve solubility, permeability, or metabolic stability, the target compound provides a pyridine nitrogen at the C6 substituent that is absent in phenyl-based analogs. The successful deployment of pyridine N-oxide modification in the imidazo[1,2-b]pyridazine p38 MAP kinase inhibitor series (PDB 6ANL) demonstrates the viability of this approach within the scaffold class [3]. Procurement of the target compound over the 6-(3-methoxyphenyl) analog preserves this optimization trajectory.

Dual Pharmacophore: Imidazo[1,2-b]pyridazine Core + Methoxypyridine

The target compound represents a unique intersection of two independently validated pharmacophoric elements: the imidazo[1,2-b]pyridazin-2-amine core (validated in Haspin, PIM, DYRK, CLK, and p38 kinase inhibition at 2-100 nM [4]) and the 5-methoxypyridin-3-yl hinge-binding fragment (validated in PI3Kγ and IRAK4 inhibition). This specific combination is not represented in any published kinase probe, making the compound suitable for kinome-wide selectivity profiling to identify kinases that preferentially accommodate the methoxypyridine hinge binder within an imidazo[1,2-b]pyridazine context.

Fragment-Based Library Synthesis with Lead-Like Properties

With MW of 241.25 Da and LogP of 1.96, the target compound sits comfortably within lead-like chemical space and provides ~50 Da of molecular weight headroom relative to CHR-6494 (MW 292.34 Da) for property-preserving substitutions . Its TPSA of 78.33 Ų predicts acceptable permeability while retaining sufficient polarity for aqueous solubility. These properties make it a suitable core for parallel library synthesis or structure-guided elaboration, where maintaining lead-likeness through optimization is a critical go/no-go criterion.

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